molecular formula C12H15ClN2O3 B8092203 5-Methoxy-D-tryptophan hydrochloride

5-Methoxy-D-tryptophan hydrochloride

Cat. No.: B8092203
M. Wt: 270.71 g/mol
InChI Key: OFAWBFMECXZXLV-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-D-tryptophan hydrochloride: is a derivative of tryptophan, an essential amino acidIt is synthesized from L-tryptophan and has been studied for its anti-inflammatory and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-D-tryptophan hydrochloride is synthesized from L-tryptophan through a series of enzymatic reactions. The primary enzymes involved are tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . The synthesis involves the hydroxylation of L-tryptophan followed by methylation to produce 5-methoxytryptophan, which is then converted to its hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale enzymatic synthesis. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-D-tryptophan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while substitution can introduce new functional groups, leading to a range of substituted products .

Mechanism of Action

The mechanism of action of 5-Methoxy-D-tryptophan hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and cellular processes. For example, it inhibits the activation of p38 MAPK and NF-κB pathways, which are crucial in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-D-tryptophan hydrochloride is unique due to its specific chemical structure and its potential therapeutic applications. Unlike other tryptamine derivatives, it is primarily studied for its anti-inflammatory and anti-tumor properties rather than psychoactive effects .

Properties

IUPAC Name

(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16;/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16);1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAWBFMECXZXLV-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-D-tryptophan hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methoxy-D-tryptophan hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Methoxy-D-tryptophan hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Methoxy-D-tryptophan hydrochloride
Reactant of Route 5
5-Methoxy-D-tryptophan hydrochloride
Reactant of Route 6
5-Methoxy-D-tryptophan hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.